1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one
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Overview
Description
1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one is an organic compound that features a bromophenyl group and an imidazole ring
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl bromide and imidazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-bromobenzyl bromide is reacted with imidazole under reflux conditions to form the desired product.
Purification: The product is purified using column chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form imidazolines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-imidazol-1-ylbutan-2-one: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(4-Fluorophenyl)-4-imidazol-1-ylbutan-2-one: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
1-(4-Methylphenyl)-4-imidazol-1-ylbutan-2-one: The methyl group can influence the compound’s electronic properties and its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of the bromophenyl group and the imidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13BrN2O |
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Molecular Weight |
293.16 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4-imidazol-1-ylbutan-2-one |
InChI |
InChI=1S/C13H13BrN2O/c14-12-3-1-11(2-4-12)9-13(17)5-7-16-8-6-15-10-16/h1-4,6,8,10H,5,7,9H2 |
InChI Key |
HMTSNPXAZGRFEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CCN2C=CN=C2)Br |
Origin of Product |
United States |
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